

Spectroscopic analysis (NMR, IR, Mass Spec) of N-(2-methoxyphenyl)maleimide

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Compound of Interest

Compound Name: 1-(2-Methoxyphenyl)-1*H*-pyrrole-2,5-dione

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Spectroscopic Analysis of N-(2-methoxyphenyl)maleimide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(2-methoxyphenyl)maleimide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides standardized experimental protocols, and outlines the analytical workflow.

Data Presentation

The following tables summarize the key quantitative data expected from the spectroscopic analysis of N-(2-methoxyphenyl)maleimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The data presented here is based on analysis of structurally similar compounds.

Table 1: ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.40	d	1H	Ar-H
~7.35	t	1H	Ar-H
~7.05	t	1H	Ar-H
~6.95	d	1H	Ar-H
6.85	s	2H	HC=CH (Maleimide)
3.85	s	3H	-OCH ₃

Table 2: ^{13}C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~170.0	C=O (Maleimide)
~155.0	Ar-C-O
~134.5	HC=CH (Maleimide)
~130.0	Ar-C
~128.5	Ar-C
~121.0	Ar-C
~120.0	Ar-C-N
~111.5	Ar-C
~55.8	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: FTIR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3100	Medium	=C-H Stretch (Aromatic & Vinylic)
~2840	Medium	C-H Stretch (-OCH ₃)
~1770	Strong	C=O Stretch (Imide, Asymmetric)
~1710	Strong	C=O Stretch (Imide, Symmetric)
~1600, ~1490	Medium-Strong	C=C Stretch (Aromatic ring)
~1390	Medium	C-N Stretch (Imide)
~1250	Strong	C-O-C Stretch (Aryl ether, Asymmetric)
~1020	Medium	C-O-C Stretch (Aryl ether, Symmetric)
~830	Medium	C-H Bend (Maleimide ring)
~750	Strong	C-H Bend (Ortho-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: GC-MS Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
203	~100	[M] ⁺ (Molecular Ion)
188	~35	[M - CH ₃] ⁺
175	~20	[M - CO] ⁺
160	~25	[M - CH ₃ - CO] ⁺
132	~40	[M - CO - NCO] ⁺
120	~60	[C ₇ H ₆ O ₂] ⁺
92	~50	[C ₆ H ₄ O] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of N-(2-methoxyphenyl)maleimide.[\[1\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[\[1\]](#)
- Ensure the sample is fully dissolved. Gentle vortexing can be applied.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[\[2\]](#)
- The final sample height in the tube should be approximately 4-5 cm.[\[1\]](#)
- Cap the NMR tube securely.

Data Acquisition:

- Instrument: 500 MHz NMR Spectrometer.

- Locking and Shimming: The instrument is locked onto the deuterium signal of the CDCl_3 . Automated or manual shimming is performed to optimize the magnetic field homogeneity.[1]
- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096 (due to lower natural abundance and sensitivity of ^{13}C).
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 200 ppm.
- Processing: Fourier transformation is applied to the acquired Free Induction Decay (FID). Phase and baseline corrections are performed manually. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of N-(2-methoxyphenyl)maleimide into a fine powder using an agate mortar and pestle.[3]
- Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[3]
- Gently mix the sample and KBr until a homogeneous mixture is obtained.

- Transfer the mixture to a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[3\]](#)

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Spectrum: Place the KBr pellet in the sample holder.
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation:

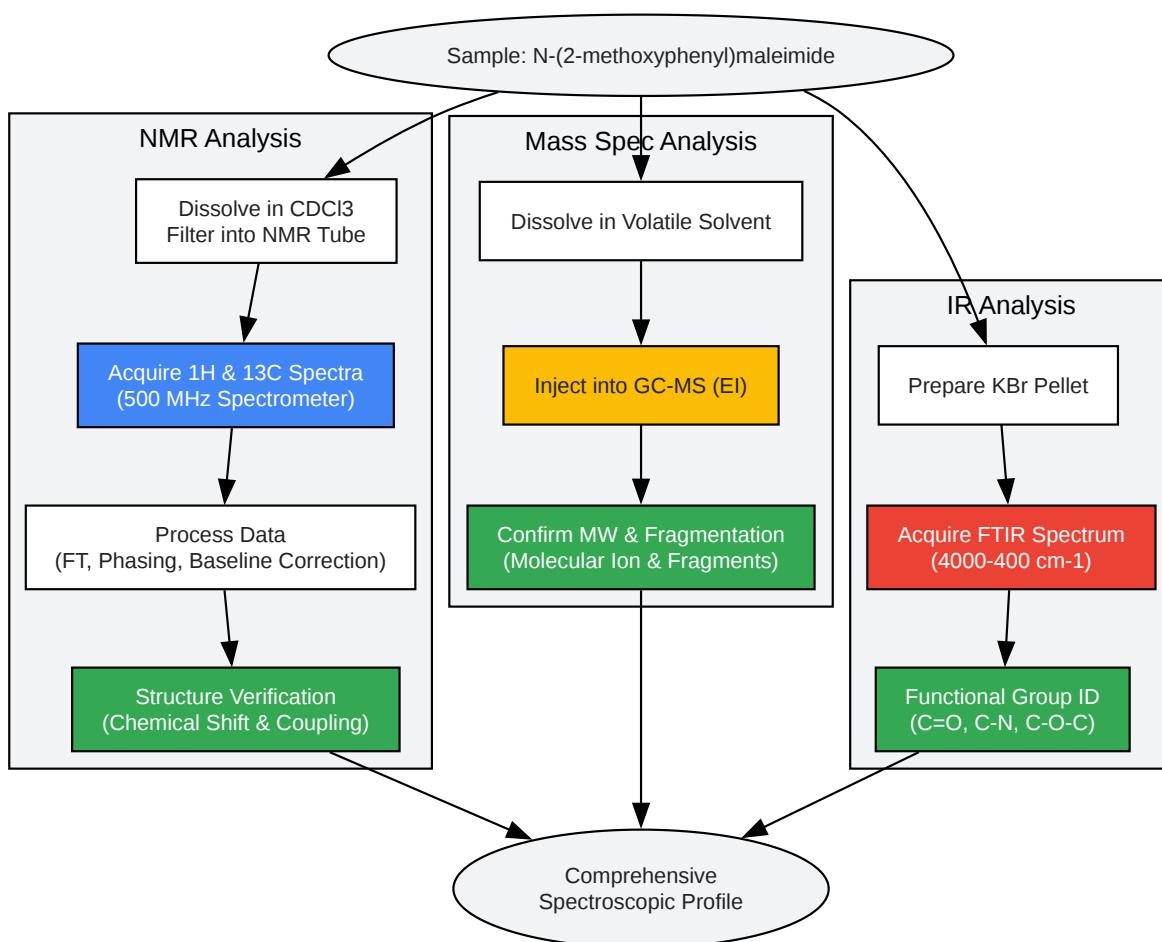
- Prepare a dilute solution of N-(2-methoxyphenyl)maleimide (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Ensure the sample is fully dissolved.
- Filter the solution if any particulates are visible.
- Transfer the solution to a 2 mL autosampler vial.

Data Acquisition (GC-MS):

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness) is suitable.[4]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250°C.[4]
 - Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).[4]
 - Electron Energy: 70 eV.[4]
 - Mass Range: m/z 40-400.
 - Source Temperature: 230°C.[4]
 - Transfer Line Temperature: 280°C.[4]
- Processing: The total ion chromatogram (TIC) is recorded, and the mass spectrum corresponding to the chromatographic peak of the compound is extracted and analyzed for its molecular ion and fragmentation pattern.

Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of N-(2-methoxyphenyl)maleimide.

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Caption: Workflow for Spectroscopic Analysis of N-(2-methoxyphenyl)maleimide.

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